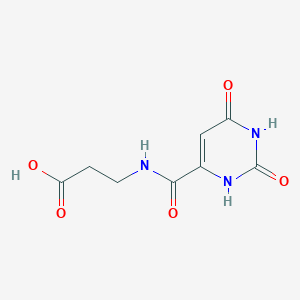
DB28
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DB28 is a novel compound known for its role as an MR1 ligand. It decreases the cell surface expression of MR1 and competitively inhibits the activation of MAIT cells by agonist ligands
Preparation Methods
The preparation of DB28 involves specific synthetic routes and reaction conditions. One common method includes dissolving 2 mg of the compound in 50 μL of DMSO to create a mother liquor with a concentration of 40 mg/mL . This solution can then be used for further experiments or formulations. Industrial production methods for this compound are not widely documented, but the compound is typically synthesized for research purposes under controlled laboratory conditions.
Chemical Reactions Analysis
DB28 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the thermal oxidation of metals in this compound can result in the formation of different color nuances due to the heat released by the chemical reactions .
Scientific Research Applications
Immunological Applications
DB28 has been studied for its role in modulating immune responses, particularly through its interaction with the MR1 molecule, which is crucial for the presentation of microbial metabolites to T cells.
Case Studies
- A study demonstrated that treatment with this compound resulted in a significant reduction in MR1 expression on CD2-depleted peripheral blood mononuclear cells (PBMCs), indicating its potential as an immunomodulatory agent .
Optoelectronic Applications
This compound has also been explored for its potential use in optoelectronic devices, particularly organic photovoltaics and field-effect transistors.
Material Properties
- Quinoidal Polymers : this compound is part of a class of compounds used to create quinoidal polymers that exhibit favorable optoelectronic properties, such as high charge mobility and stability under operational conditions .
- Organic Photovoltaics : In the context of organic photovoltaic devices, this compound derivatives have shown promise in enhancing efficiency due to their ability to facilitate charge separation and transport .
Experimental Findings
- The synthesis and characterization of this compound-based materials have revealed their potential as active layers in organic solar cells. For example, devices incorporating this compound exhibited improved external quantum efficiency compared to traditional materials .
Mechanism of Action
The mechanism of action of DB28 involves its interaction with MR1, a molecule that plays a key role in the immune system. This compound competitively inhibits the activation of MAIT cells by agonist ligands, leading to a decrease in MR1 cell surface expression . This inhibition is crucial for modulating the immune response and has potential therapeutic implications for diseases involving immune dysregulation.
Comparison with Similar Compounds
DB28 is unique in its specific interaction with MR1 and its ability to modulate MAIT cell activation. Similar compounds include other MR1 ligands that also target the same pathway but may differ in their efficacy and specificity. Some of these similar compounds include other nitrogen-containing heterocyclic compounds that have been studied for their therapeutic potential . this compound stands out due to its novel structure and unique mechanism of action.
Properties
Molecular Formula |
C8H9N3O5 |
|---|---|
Molecular Weight |
227.17 g/mol |
IUPAC Name |
3-[(2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C8H9N3O5/c12-5-3-4(10-8(16)11-5)7(15)9-2-1-6(13)14/h3H,1-2H2,(H,9,15)(H,13,14)(H2,10,11,12,16) |
InChI Key |
HLVBXSGXJVQJGW-UHFFFAOYSA-N |
SMILES |
C1=C(NC(=O)NC1=O)C(=O)NCCC(=O)O |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)NCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















